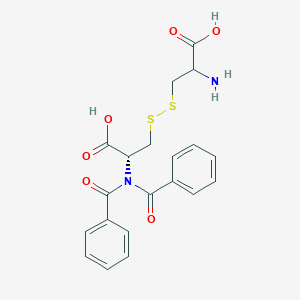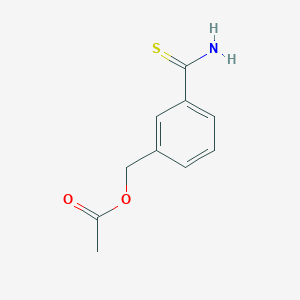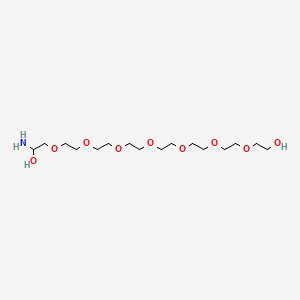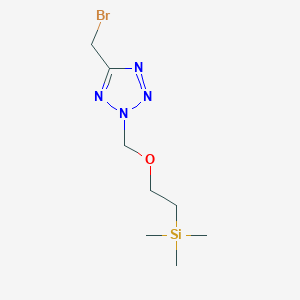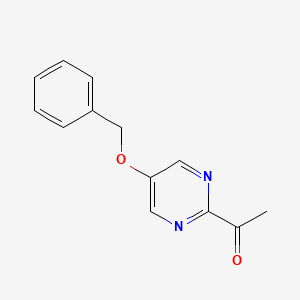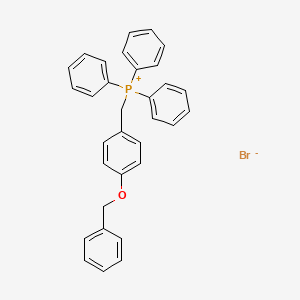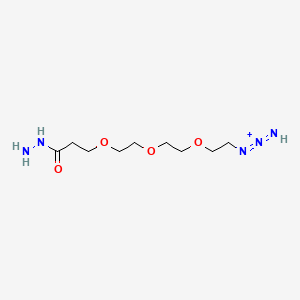
14-(hydrazinecarbonyl)-6,9,12-trioxa-1,2,3-triazatetradeca-1,2-dien-2-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-(hydrazinecarbonyl)-6,9,12-trioxa-1,2,3-triazatetradeca-1,2-dien-2-ium is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an azide group (N3) and a hydrazide group (NH-NH2) connected by a triethylene glycol (PEG3) spacer. This compound is widely used in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and versatility in bioconjugation and click chemistry reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
14-(hydrazinecarbonyl)-6,9,12-trioxa-1,2,3-triazatetradeca-1,2-dien-2-ium can be synthesized through a series of chemical reactions involving the functionalization of polyethylene glycol. The synthesis typically involves the following steps:
Activation of PEG: The PEG chain is activated by introducing reactive groups such as tosyl or mesyl groups.
Azidation: The activated PEG is then reacted with sodium azide (NaN3) to introduce the azide group.
Hydrazide Formation: The azido-PEG intermediate is further reacted with hydrazine (NH2NH2) to form the hydrazide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
14-(hydrazinecarbonyl)-6,9,12-trioxa-1,2,3-triazatetradeca-1,2-dien-2-ium undergoes various chemical reactions, including:
Click Chemistry: The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Substitution: The hydrazide group can react with carbonyl compounds (aldehydes and ketones) to form hydrazones.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper (I) catalysts and alkyne-containing compounds.
Reduction: Utilizes reducing agents like LiAlH4 or palladium on carbon (Pd/C) with hydrogen gas.
Hydrazone Formation: Involves carbonyl compounds and mild acidic conditions .
Major Products Formed
Triazoles: Formed through click chemistry reactions.
Primary Amines: Resulting from the reduction of the azide group.
Hydrazones: Produced from the reaction of the hydrazide group with carbonyl compounds .
Scientific Research Applications
14-(hydrazinecarbonyl)-6,9,12-trioxa-1,2,3-triazatetradeca-1,2-dien-2-ium has a wide range of applications in scientific research:
Bioconjugation: Used to link biomolecules such as proteins, peptides, and nucleic acids through click chemistry.
Drug Delivery: Employed in the development of drug delivery systems due to its biocompatibility and ability to enhance solubility.
Nanotechnology: Utilized in the synthesis of nanoparticles and nanomaterials for various applications.
Medical Research: Applied in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 14-(hydrazinecarbonyl)-6,9,12-trioxa-1,2,3-triazatetradeca-1,2-dien-2-ium primarily involves its ability to participate in click chemistry reactions. The azide group reacts with alkyne-containing molecules to form stable triazole linkages, facilitating the conjugation of various biomolecules. This property is particularly useful in bioconjugation and drug delivery applications, where the compound can be used to link therapeutic agents to targeting molecules .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG3-Amine (N3-PEG3-NH2): Contains an azide group and an amine group, used in similar applications.
Azido-PEG3-Acid (N3-PEG3-COOH): Contains an azide group and a carboxylic acid group, used for bioconjugation and surface modification.
Uniqueness
14-(hydrazinecarbonyl)-6,9,12-trioxa-1,2,3-triazatetradeca-1,2-dien-2-ium is unique due to the presence of both azide and hydrazide groups, allowing it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it highly versatile for various applications in chemistry, biology, and medicine .
Properties
IUPAC Name |
2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethylimino-iminoazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N5O4/c10-13-9(15)1-3-16-5-7-18-8-6-17-4-2-12-14-11/h10H,1-8H2,(H2,11,12)/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHYHZGMAQSZPI-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN=[N+]=N)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N5O4+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
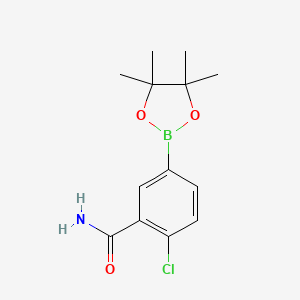
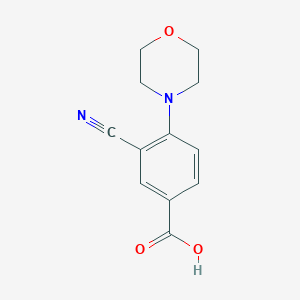

![5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B8265316.png)

